molecular formula C16H25N3O B14780328 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)propanamide

2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)propanamide

Cat. No.: B14780328
M. Wt: 275.39 g/mol
InChI Key: ISPWQDMBNXNFRA-UHFFFAOYSA-N
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Description

2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)propanamide is a complex organic compound with a unique structure that includes an amino group, a piperidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzyl group can be introduced through a reductive amination reaction, where benzylamine is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-ethylpropanamide: This compound has a similar structure but lacks the piperidine and benzyl groups.

    N-Benzylpiperidine: This compound contains the piperidine and benzyl groups but lacks the amino and propanamide groups.

Uniqueness

2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-amino-N-[(1-benzylpiperidin-2-yl)methyl]propanamide

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)18-11-15-9-5-6-10-19(15)12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12,17H2,1H3,(H,18,20)

InChI Key

ISPWQDMBNXNFRA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCCCN1CC2=CC=CC=C2)N

Origin of Product

United States

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